
Isobutyryl methylacetate
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Overview
Description
Isobutyryl methylacetate is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Isobutyryl methylacetate plays a significant role in pharmaceutical synthesis. Its applications include:
- Intermediate for Drug Synthesis : It is a key intermediate in the production of atorvastatin, which is used to manage cholesterol levels and prevent cardiovascular diseases .
- Potential Anticancer Agent : Research indicates that derivatives of this compound may exhibit anticancer properties, making it a candidate for further investigation in cancer therapeutics .
Industrial Applications
In industrial settings, this compound is utilized for its solvent properties and as a building block for various chemical syntheses:
- Solvent for Coatings and Adhesives : The compound is used as a solvent in paints, coatings, and adhesives due to its effective solvency and low volatility .
- Chemical Intermediate : It serves as an intermediate in the manufacturing of other chemicals, enhancing production efficiency in chemical processes .
Case Studies
Several case studies highlight the practical applications of this compound:
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Case Study 1: Synthesis of Atorvastatin
A study demonstrated the efficient synthesis of atorvastatin using this compound as an intermediate. The process involved multiple reaction steps that optimized yield and purity, showcasing the compound's utility in pharmaceutical manufacturing. -
Case Study 2: Use in Paint Formulations
An industrial application study evaluated the performance of this compound as a solvent in various paint formulations. Results indicated improved drying times and enhanced finish quality compared to traditional solvents.
Data Table Summary
Application Area | Specific Use | Notes |
---|---|---|
Pharmaceuticals | Intermediate for atorvastatin | Key role in cholesterol management |
Industrial Chemicals | Solvent for coatings and adhesives | Effective solvency properties |
Research | Potential anticancer agent | Under investigation for therapeutic use |
Safety | Toxicity profile | LD50 > 2000 mg/kg |
Chemical Reactions Analysis
Transesterification Reactions
Isobutyryl methylacetate participates in transesterification, exchanging alkoxy groups with alcohols. A study using ionic liquid catalysts (e.g., 1-sulfobutyl-3-methylimidazolium hydrogensulfate) demonstrated efficient conversion :
Reaction Setup :
-
Reactants : Methyl acetate + isobutanol → Isobutyl acetate + methanol (analogous to this compound reactions).
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Conditions :
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Catalyst : Ionic liquid (1–5 wt%).
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Temperature : 50–80°C.
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Entrainer : Molecular liquids (e.g., toluene) to shift equilibrium.
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Model | Rate Constant (k) | Activation Energy (Eₐ) |
---|---|---|
Ideal Homogeneous | 0.012 L/mol·min | 45.2 kJ/mol |
Nonideal Homogeneous | 0.015 L/mol·min | 42.8 kJ/mol |
This process achieves >90% conversion under reactive and extractive distillation (RED), highlighting industrial viability .
Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the ester bonds, producing carboxylic acids and alcohols:
Base-Catalyzed Hydrolysis :
C₇H₁₂O₃+2NaOH→CH₃COONa+(CH₃)2CHCOONa+CH₃OH
Conditions :
-
Temperature : 60–100°C.
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Catalyst : 10% NaOH or H₂SO₄.
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Product Isolation : Acidification and extraction.
While specific hydrolysis data for this compound is limited, analogous esters (e.g., methyl acetate) hydrolyze with rate constants of 0.05–0.1 h⁻¹ under similar conditions .
Thermal Decomposition
At elevated temperatures (>200°C), this compound undergoes molecular elimination , producing smaller fragments:
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Primary Pathway : Ethene elimination via a five-membered transition state.
Shock Tube Studies on Analogous Esters :
Ester | Ignition Delay (μs) | Major Products |
---|---|---|
Ethyl propanoate | 250 | Ethene, CO₂ |
Methyl butanoate | 450 | Ketene, dimethyl ether |
This compound is expected to follow similar decomposition kinetics due to its ester backbone.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for isobutyryl methylacetate, and how can their efficiency be experimentally validated?
this compound can be synthesized via esterification of isobutyric acid with methyl acetate or transesterification of methyl acetate with isobutyryl chloride. Efficiency validation involves monitoring reaction kinetics (e.g., via gas chromatography, GC) and optimizing parameters like catalyst loading, temperature, and molar ratios. For heterogeneous catalysis, reactor design (e.g., simulated moving-bed reactors) can enhance yield by integrating reaction and separation .
Q. Which analytical techniques are most reliable for characterizing this compound purity and structural confirmation?
Key techniques include:
- FTIR Spectroscopy : Identifies ester functional groups (C=O stretch at ~1720–1750 cm⁻¹) and confirms ester formation .
- GC-MS : Quantifies volatile products and detects impurities (e.g., unreacted acetic acid or isobutyryl chloride) .
- NMR : Resolves stereochemical ambiguities and confirms molecular structure via ¹H and ¹³C chemical shifts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
this compound derivatives (e.g., isobutyryl chloride) are corrosive and flammable. Protocols include:
- Using fume hoods to avoid inhalation.
- Wearing acid-resistant gloves and eye protection.
- Storing away from oxidizers, strong bases, and moisture to prevent exothermic reactions .
Advanced Research Questions
Q. How can contradictory data on reaction yields in esterification processes be systematically resolved?
Contradictions often arise from variations in acid strength, solvent compatibility, or water content. A structured approach includes:
- Reaction Monitoring : Track intermediates via in-situ FTIR or GC to identify side reactions (e.g., hydrolysis) .
- Thermodynamic Modeling : Use tools like ASPEN Plus to simulate phase equilibria and optimize distillation parameters for product separation .
- Sensitivity Analysis : Test variables (e.g., feed composition in simulated moving-bed reactors) to isolate dominant factors .
Q. What methodologies enable the study of stereochemical outcomes in this compound derivatives?
- Chiral Chromatography : Resolves enantiomers using columns like Chiralcel OD-H.
- Cram’s Rule Application : Predicts nucleophilic addition stereochemistry (e.g., methylacetate addition to ketones) using steric hindrance models .
- Computational Chemistry : DFT calculations (e.g., Gaussian) model transition states to validate experimental stereochemical assignments .
Q. How can reactive distillation be optimized for large-scale synthesis of this compound?
Key strategies include:
- Catalytic Packing Design : Use structured packings (e.g., Sulzer Katapak-SP) to maximize surface area and reaction efficiency .
- Pressure-Temperature Profiling : Lower vacuum-side pressure enhances separation efficiency in azeotropic mixtures .
- Pilot-Scale Validation : Miniplant experiments (e.g., SMB reactors) bridge lab-scale data to industrial feasibility .
Q. What experimental designs are effective for resolving equilibrium limitations in esterification reactions?
- Le Chatelier’s Principle Application : Remove water via molecular sieves or azeotropic distillation to shift equilibrium toward ester formation .
- Ionic Liquid Catalysis : Use acidic ionic liquids (e.g., EMIMOAc) to enhance reaction rates while minimizing side products .
- DoE (Design of Experiments) : Fractional factorial designs identify critical parameters (e.g., temperature vs. catalyst loading) with minimal trials .
Q. Data Analysis and Reproducibility
Q. How should researchers address discrepancies between computational models and experimental results in reaction optimization?
- Model Calibration : Adjust activity coefficients (e.g., UNIQUAC) to better fit experimental vapor-liquid equilibrium data .
- Error Propagation Analysis : Quantify uncertainties in kinetic parameters (e.g., Arrhenius pre-exponential factors) using Monte Carlo simulations .
- Open Data Practices : Share raw datasets and code repositories to enable independent validation .
Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?
- Detailed Supplementary Information : Report exact catalyst batches, solvent grades, and instrument calibration protocols .
- Cross-Validation Collaborations : Partner with independent labs to replicate key findings using identical methods .
- Standardized Reporting : Follow Beilstein Journal guidelines for experimental sections, including purity thresholds and spectral data .
Q. Methodological Resources
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
propanoyl 2-methylpropanoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)10-7(9)5(2)3/h5H,4H2,1-3H3 |
InChI Key |
LJFYRBGCOBFNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(=O)C(C)C |
Origin of Product |
United States |
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